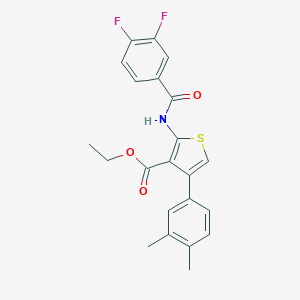![molecular formula C24H21N3O3S B381064 3-methoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide CAS No. 315693-39-1](/img/structure/B381064.png)
3-methoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-[4-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, a methoxy group, and a tetrahydrobenzothiolo[2,3-d]pyrimidin moiety . These structural features suggest that it might have interesting biological activities, as many compounds with similar structures are known to be biologically active .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzamide group, a methoxy group, and a tetrahydrobenzothiolo[2,3-d]pyrimidin group. These groups are common in many biologically active compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide and methoxy groups might undergo reactions typical for amides and ethers, respectively. The tetrahydrobenzothiolo[2,3-d]pyrimidin moiety could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would influence its solubility, stability, melting point, boiling point, and other properties .Applications De Recherche Scientifique
The compound “3-methoxy-N-[4-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide” has a complex structure that suggests a variety of potential applications in scientific research. Below is a comprehensive analysis of six unique applications based on the compound’s structural features and related indole derivatives’ activities:
Antiviral Activity
Indole derivatives have been reported to possess significant antiviral properties. Compounds similar in structure to the one have shown inhibitory activity against influenza A and other viruses . The presence of the indole nucleus, which is known for its biological activity, could make this compound a candidate for developing new antiviral agents.
Anti-inflammatory Properties
The indole scaffold is associated with anti-inflammatory effects. Given the structural complexity of “3-methoxy-N-[4-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide”, it could be explored for its potential to reduce inflammation in various medical conditions .
Anticancer Potential
Indole derivatives have been found to exhibit anticancer activities. The compound , with its indole-related structure, may interact with cancer cell pathways, offering a new avenue for cancer treatment research .
Antimicrobial Effects
The bioactive aromatic compounds containing the indole nucleus have shown clinical applications as antimicrobial agents. This compound could be synthesized into various scaffolds to screen for antimicrobial efficacy .
Antidiabetic Applications
Indole derivatives have also been associated with antidiabetic effects. The compound’s structure could be key in developing new treatments for diabetes by targeting specific receptors or enzymes involved in the disease’s pathology .
Neuroprotective Uses
Given the indole nucleus’s role in compounds with neuroprotective properties, “3-methoxy-N-[4-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide” could be investigated for its potential to protect neuronal cells against damage or degeneration .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been reported to interact with their targets, leading to various biological activities .
Biochemical Pathways
Derivatives of similar structures have been reported to possess diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
3-methoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-18-6-4-5-15(13-18)22(28)27-16-9-11-17(12-10-16)30-23-21-19-7-2-3-8-20(19)31-24(21)26-14-25-23/h4-6,9-14H,2-3,7-8H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMMLFCTDIVASP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B380982.png)
![ethyl 4-(4-methoxyphenyl)-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380983.png)
![7-Methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380984.png)
![5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B380985.png)
![4-(1-Azepanyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380986.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B380987.png)
![4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine](/img/structure/B380989.png)
![5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B380993.png)
![ethyl 5-({[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B380995.png)
![5-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380997.png)
![2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B380998.png)
![5-(4-Methylphenyl)-2-(naphthalen-1-ylmethyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B380999.png)

![Ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate](/img/structure/B381004.png)